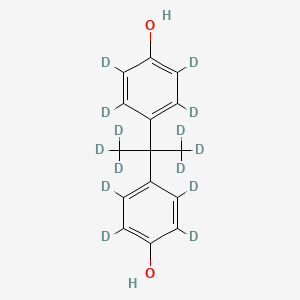

Bisphenol A-d14

Cat. No. B1382403

Key on ui cas rn:

120155-79-5

M. Wt: 242.37 g/mol

InChI Key: IISBACLAFKSPIT-DDAUHAMOSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06858657B2

Procedure details

Given as examples of the polymerizable polyfunctional vinyl monomers are the following acrylate compounds: trimethylolpropane tri(meth)acrylate, pentaerythritol tri(meth)acrylate, ethylene glycol di(meth)acrylate, tetraethylene glycol di(meth) acrylate, polyethylene glycol di(meth) acrylate, 1,4-butanediol di(meth)acrylate, 1,6-hexanediol di(meth)acrylate, neopentyl glycol di(meth)acrylate, trimethylolpropanetrioxyethyl (meth)acrylate, tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate, tris(2-hydroxyethyl)isocyanurate di(meth)acrylate, bis(hydroxymethyl)tricyclodecane di(meth)acrylate, di(meth)acrylate of a diol which is an addion compound of ethylene oxide or propylene oxide to bisphenol A, di(meth)acrylate of a diol which is an addition compound of ethylene oxide or propylene oxide to hydrogenated bisphenol A, epoxy(meth)acrylate obtained by the addition of (meth)acrylate to diglycidyl ether of bisphenol A, diacrylate of polyoxyalkylene bisphenol A, and triethylene glycol divinyl ether.

[Compound]

Name

polyethylene glycol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

1,4-butanediol di(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

1,6-hexanediol di(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

neopentyl glycol di(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

trimethylolpropanetrioxyethyl (meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

tris(2-hydroxyethyl)isocyanurate di(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

bis(hydroxymethyl)tricyclodecane di(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

di(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

diol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

di(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

diol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

hydrogenated bisphenol A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

epoxy(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 20

[Compound]

Name

vinyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 21

[Compound]

Name

trimethylolpropane tri(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 23

[Compound]

Name

pentaerythritol tri(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 24

[Compound]

Name

ethylene glycol di(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 25

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:5])(=O)[CH:2]=[CH2:3].[CH2:6](O)[CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16]O.C1OC1.[CH2:22]1[O:25][CH:23]1[CH3:24].[OH:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]([C:36]2[CH:41]=CC(O)=[CH:38][CH:37]=2)([CH3:35])[CH3:34])=[CH:29][CH:28]=1>>[CH3:35][C:33]([C:30]1[CH:31]=[CH:32][C:27]([O:26][CH2:3][CH:2]2[O:5][CH2:1]2)=[CH:28][CH:29]=1)([C:36]1[CH:41]=[CH:16][C:15]([O:14][CH2:13][CH:12]2[O:11][CH2:10]2)=[CH:38][CH:37]=1)[CH3:34].[CH:23]([O:25][CH2:22][CH2:15][O:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9][O:8][CH:7]=[CH2:6])=[CH2:24]

|

Inputs

Step One

[Compound]

|

Name

|

polyethylene glycol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)[O-]

|

Step Three

[Compound]

|

Name

|

1,4-butanediol di(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

1,6-hexanediol di(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

neopentyl glycol di(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

trimethylolpropanetrioxyethyl (meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

tris(2-hydroxyethyl)isocyanurate di(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

bis(hydroxymethyl)tricyclodecane di(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

di(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

diol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C(C)O1

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

Step Fifteen

[Compound]

|

Name

|

di(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

[Compound]

|

Name

|

diol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 18

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C(C)O1

|

Step 19

[Compound]

|

Name

|

hydrogenated bisphenol A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

[Compound]

|

Name

|

epoxy(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 21

[Compound]

|

Name

|

vinyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 22

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)[O-]

|

Step 23

[Compound]

|

Name

|

trimethylolpropane tri(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 24

[Compound]

|

Name

|

pentaerythritol tri(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 25

[Compound]

|

Name

|

ethylene glycol di(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 26

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCOCCOCCO)O

|

Step 27

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)OCCOCCOCCOC=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06858657B2

Procedure details

Given as examples of the polymerizable polyfunctional vinyl monomers are the following acrylate compounds: trimethylolpropane tri(meth)acrylate, pentaerythritol tri(meth)acrylate, ethylene glycol di(meth)acrylate, tetraethylene glycol di(meth) acrylate, polyethylene glycol di(meth) acrylate, 1,4-butanediol di(meth)acrylate, 1,6-hexanediol di(meth)acrylate, neopentyl glycol di(meth)acrylate, trimethylolpropanetrioxyethyl (meth)acrylate, tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate, tris(2-hydroxyethyl)isocyanurate di(meth)acrylate, bis(hydroxymethyl)tricyclodecane di(meth)acrylate, di(meth)acrylate of a diol which is an addion compound of ethylene oxide or propylene oxide to bisphenol A, di(meth)acrylate of a diol which is an addition compound of ethylene oxide or propylene oxide to hydrogenated bisphenol A, epoxy(meth)acrylate obtained by the addition of (meth)acrylate to diglycidyl ether of bisphenol A, diacrylate of polyoxyalkylene bisphenol A, and triethylene glycol divinyl ether.

[Compound]

Name

polyethylene glycol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

1,4-butanediol di(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

1,6-hexanediol di(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

neopentyl glycol di(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

trimethylolpropanetrioxyethyl (meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

tris(2-hydroxyethyl)isocyanurate di(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

bis(hydroxymethyl)tricyclodecane di(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

di(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

diol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

di(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

diol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

hydrogenated bisphenol A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

epoxy(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 20

[Compound]

Name

vinyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 21

[Compound]

Name

trimethylolpropane tri(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 23

[Compound]

Name

pentaerythritol tri(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 24

[Compound]

Name

ethylene glycol di(meth)acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 25

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:5])(=O)[CH:2]=[CH2:3].[CH2:6](O)[CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16]O.C1OC1.[CH2:22]1[O:25][CH:23]1[CH3:24].[OH:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]([C:36]2[CH:41]=CC(O)=[CH:38][CH:37]=2)([CH3:35])[CH3:34])=[CH:29][CH:28]=1>>[CH3:35][C:33]([C:30]1[CH:31]=[CH:32][C:27]([O:26][CH2:3][CH:2]2[O:5][CH2:1]2)=[CH:28][CH:29]=1)([C:36]1[CH:41]=[CH:16][C:15]([O:14][CH2:13][CH:12]2[O:11][CH2:10]2)=[CH:38][CH:37]=1)[CH3:34].[CH:23]([O:25][CH2:22][CH2:15][O:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9][O:8][CH:7]=[CH2:6])=[CH2:24]

|

Inputs

Step One

[Compound]

|

Name

|

polyethylene glycol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)[O-]

|

Step Three

[Compound]

|

Name

|

1,4-butanediol di(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

1,6-hexanediol di(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

neopentyl glycol di(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

trimethylolpropanetrioxyethyl (meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

tris(2-hydroxyethyl)isocyanurate tri(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

tris(2-hydroxyethyl)isocyanurate di(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

bis(hydroxymethyl)tricyclodecane di(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

di(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

diol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C(C)O1

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

Step Fifteen

[Compound]

|

Name

|

di(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

[Compound]

|

Name

|

diol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step 18

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C(C)O1

|

Step 19

[Compound]

|

Name

|

hydrogenated bisphenol A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

[Compound]

|

Name

|

epoxy(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 21

[Compound]

|

Name

|

vinyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 22

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)[O-]

|

Step 23

[Compound]

|

Name

|

trimethylolpropane tri(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 24

[Compound]

|

Name

|

pentaerythritol tri(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 25

[Compound]

|

Name

|

ethylene glycol di(meth)acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 26

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCOCCOCCO)O

|

Step 27

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)OCCOCCOCCOC=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |